molecular formula C14H15ClF3N3O B13436395 1-(4-((3-Aminopropyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

1-(4-((3-Aminopropyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride

Cat. No.: B13436395
M. Wt: 333.73 g/mol
InChI Key: QEFMXPIISOAAJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((3-Aminopropyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is a synthetic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((3-Aminopropyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride typically involves multi-step reactions starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Aminopropyl Group: The aminopropyl group can be introduced through a nucleophilic substitution reaction using 3-aminopropylamine.

    Addition of the Trifluoroethanone Group: The trifluoroethanone group can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride.

    Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of more efficient catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-((3-Aminopropyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1-(4-((3-Aminopropyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as malaria and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-((3-Aminopropyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, leading to the inhibition of key enzymes and disruption of cellular processes. This can result in the inhibition of cell growth and proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Camptothecin: An anticancer agent with a quinoline-based structure.

    Mepacrine: An antiprotozoal drug with a quinoline core.

Uniqueness

1-(4-((3-Aminopropyl)amino)quinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride is unique due to the presence of the trifluoroethanone group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C14H15ClF3N3O

Molecular Weight

333.73 g/mol

IUPAC Name

1-[4-(3-aminopropylamino)quinolin-3-yl]-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C14H14F3N3O.ClH/c15-14(16,17)13(21)10-8-20-11-5-2-1-4-9(11)12(10)19-7-3-6-18;/h1-2,4-5,8H,3,6-7,18H2,(H,19,20);1H

InChI Key

QEFMXPIISOAAJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)NCCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.